Styrylpyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

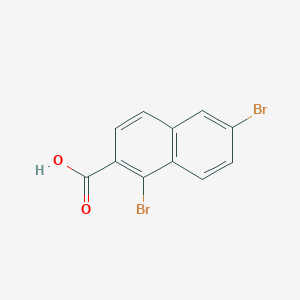

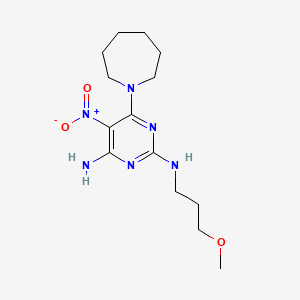

Styrylpyrimidinamin ist eine Verbindung, die zur Klasse der heterocyclischen aromatischen organischen Verbindungen gehört. Sie zeichnet sich durch das Vorhandensein eines Pyrimidinrings aus, einem sechsgliedrigen Ring, der zwei Stickstoffatome an den Positionen 1 und 3 enthält, und einer Styrylgruppe, einer Vinylgruppe, die an einen Phenylring gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Styrylpyrimidinamin beinhaltet typischerweise die Kondensation eines Aldehyds mit einem Pyrimidinderivat. Eine gängige Methode ist die Reaktion von Benzaldehyd mit 2-Aminopyrimidin in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt und das Produkt durch Kristallisation isoliert.

Eine andere Methode beinhaltet die Verwendung einer Palladium-katalysierten Kreuzkupplungsreaktion zwischen einem Styrylhalogenid und einem Pyrimidinderivat. Diese Methode bietet den Vorteil milder Reaktionsbedingungen und hoher Ausbeuten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Styrylpyrimidinamin kann große Batchreaktionen unter Verwendung der oben genannten Synthesewege beinhalten. Die Wahl der Methode hängt von Faktoren wie Kosten, Verfügbarkeit von Ausgangsmaterialien und der gewünschten Reinheit des Endprodukts ab. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatorkonzentration, ist für eine effiziente Produktion entscheidend.

Analyse Chemischer Reaktionen

Reaktionstypen

Styrylpyrimidinamin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrimidin-N-Oxide zu bilden.

Reduktion: Reduktion der Styrylgruppe kann das entsprechende Ethylpyrimidinderivat ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Elektrophile Substitutionsreaktionen erfordern häufig Katalysatoren wie Aluminiumchlorid oder Eisen(III)-chlorid.

Hauptsächlich gebildete Produkte

Oxidation: Pyrimidin-N-Oxide

Reduktion: Ethylpyrimidinderivate

Substitution: Funktionalisierte Styrylpyrimidinamin-Derivate

Wissenschaftliche Forschungsanwendungen

Styrylpyrimidinamin findet Anwendungen in verschiedenen wissenschaftlichen Forschungsbereichen:

Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung hat sich aufgrund ihrer konjugierten Struktur als potenzieller Fluoreszenzfarbstoff für bildgebende Verfahren gezeigt.

Medizin: Die Forschung hat ein Potenzial für Antikrebs- und antimikrobielle Eigenschaften gezeigt, wodurch sie zu einem Kandidaten für die Medikamentenentwicklung wird.

Industrie: Es wird bei der Entwicklung organischer Leuchtdioden (OLEDs) und anderer elektronischer Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Styrylpyrimidinamin in biologischen Systemen beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann seine Antikrebsaktivität auf die Hemmung wichtiger Enzyme zurückzuführen sein, die an der Zellproliferation beteiligt sind. Die Fähigkeit der Verbindung, in die DNA einzudringen und ihre Funktion zu stören, ist ein weiterer vorgeschlagener Mechanismus. Darüber hinaus beruhen seine Fluoreszenzeigenschaften auf dem konjugierten System, das eine effiziente Absorption und Emission von Licht ermöglicht.

Wirkmechanismus

The mechanism of action of styrylpyrimidinamine in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s ability to intercalate into DNA and disrupt its function is another proposed mechanism. Additionally, its fluorescent properties are due to the conjugated system, which allows for efficient absorption and emission of light.

Vergleich Mit ähnlichen Verbindungen

Styrylpyrimidinamin kann mit anderen ähnlichen Verbindungen wie:

Styrylpyridin: Ähnliche Struktur, aber mit einem Pyridinring anstelle eines Pyrimidinrings. Es hat unterschiedliche elektronische Eigenschaften und Reaktivität.

Pyrimidinylbenzol: Enthält einen Pyrimidinring, der direkt an einen Benzolring ohne die Vinylgruppe gebunden ist. Es fehlt die in Styrylpyrimidinamin vorhandene erweiterte Konjugation.

Styrylchinolin: Enthält einen Chinolinring anstelle eines Pyrimidinrings. Es hat unterschiedliche biologische Aktivitäten und Anwendungen.

Die Einzigartigkeit von Styrylpyrimidinamin liegt in der Kombination aus Pyrimidinring und Styrylgruppe, die einzigartige elektronische und photophysikalische Eigenschaften verleiht, wodurch es für verschiedene Anwendungen wertvoll ist.

Eigenschaften

Molekularformel |

C12H11N3 |

|---|---|

Molekulargewicht |

197.24 g/mol |

IUPAC-Name |

4-(2-phenylethenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C12H11N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) |

InChI-Schlüssel |

LNUXNUNUGIHCPA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B12462610.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12462620.png)

![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12462623.png)

![4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B12462630.png)

![N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B12462637.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12462645.png)

![Propan-2-yl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462656.png)

![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B12462658.png)

![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462668.png)